![molecular formula C16H15N3O5 B14911887 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base derivative, which is characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine. The compound has been studied for its optical properties, making it a candidate for applications in optoelectronics and other advanced materials.
Métodos De Preparación
The synthesis of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide in methanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold methanol.
- Recrystallize the product from ethanol to obtain pure N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide.
Análisis De Reacciones Químicas
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles, leading to the formation of hydroxyl or other substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide has been explored for various scientific research applications:
Optoelectronics: Due to its nonlinear optical properties, the compound is used in the development of optoelectronic devices such as optical switches and modulators.
Biological Studies:
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound exhibits nonlinear optical behavior due to the presence of conjugated π-electron systems, which interact with electromagnetic fields. This interaction leads to phenomena such as second harmonic generation and optical limiting .
Comparación Con Compuestos Similares
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide can be compared with other Schiff base derivatives, such as:
N’-(2,4-Dimethoxybenzylidene)benzohydrazide: Similar in structure but lacks the nitro group, resulting in different optical and electronic properties.
N’-(2,4-Dimethoxybenzylidene)hexanohydrazide: Contains a longer aliphatic chain, affecting its solubility and reactivity.
(E)-2-(2,4-Dimethoxybenzylidene)thiosemicarbazone: Contains a thiosemicarbazone group, which imparts different biological activities and chemical reactivity.
N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide stands out due to its unique combination of methoxy and nitro groups, which contribute to its distinct optical and electronic properties.
Propiedades
Fórmula molecular |
C16H15N3O5 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-7-6-12(15(9-14)24-2)10-17-18-16(20)11-4-3-5-13(8-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
Clave InChI |
JWQDSMLYOVWWCV-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


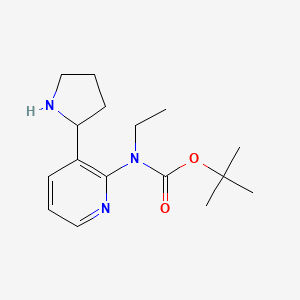

![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
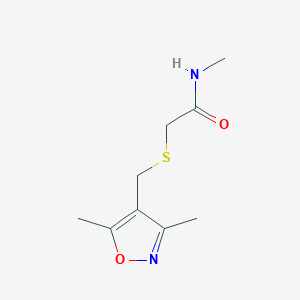
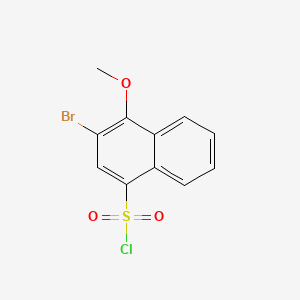

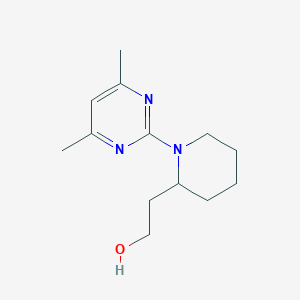
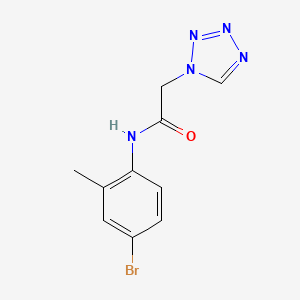
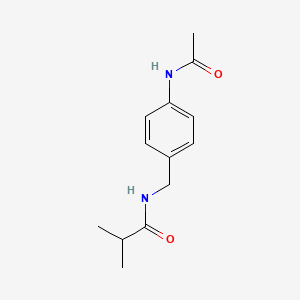

![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)
![2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine](/img/structure/B14911871.png)


